4-[3-[2-[(2,6-dimethylphenyl)methylamino]-2-oxoethyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
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Overview
Description
Preparation Methods
The synthesis of BDBM50173327 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and documented in patents. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
BDBM50173327 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .
Scientific Research Applications
BDBM50173327 has a wide range of scientific research applications. In chemistry, it is used as a substrate in assays to study enzyme kinetics and inhibition. In biology, it is employed in studies involving protein kinases and their role in cellular signaling pathways. In medicine, BDBM50173327 is investigated for its potential therapeutic effects, particularly in the context of diseases involving dysregulated kinase activity. Additionally, it has industrial applications in the development of new drugs and biochemical assays .
Mechanism of Action
The mechanism of action of BDBM50173327 involves its interaction with specific molecular targets, such as protein kinases. By binding to these targets, it inhibits their activity, thereby modulating various cellular pathways. This inhibition can affect processes such as cell growth, differentiation, and apoptosis. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
BDBM50173327 is unique in its specific inhibitory profile and potency. Similar compounds include other kinase inhibitors, such as CHEMBL3808499 and SCHEMBL17525395. These compounds share structural similarities but may differ in their specificity, potency, and pharmacokinetic properties. The uniqueness of BDBM50173327 lies in its particular binding affinity and inhibitory effects on certain kinases .
Properties
Molecular Formula |
C30H29FN6O3 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
4-[3-[2-[(2,6-dimethylphenyl)methylamino]-2-oxoethyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C30H29FN6O3/c1-16-5-4-6-17(2)23(16)15-32-26(38)13-20-11-19(7-9-24(20)31)28-27(18(3)34-30(40)36-28)29(39)35-22-8-10-25-21(12-22)14-33-37-25/h4-12,14,28H,13,15H2,1-3H3,(H,32,38)(H,33,37)(H,35,39)(H2,34,36,40) |
InChI Key |
IDOAXNXBZZZOFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CNC(=O)CC2=C(C=CC(=C2)C3C(=C(NC(=O)N3)C)C(=O)NC4=CC5=C(C=C4)NN=C5)F |
Origin of Product |
United States |
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